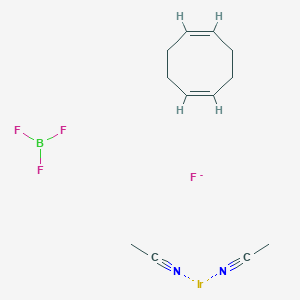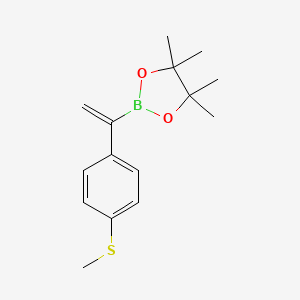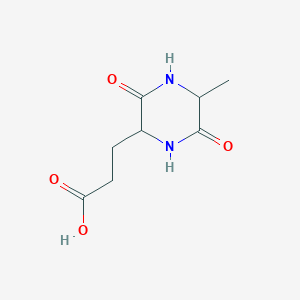
Boc-Hse-OEt.TsOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate is a compound used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It is a derivative of homoserine, an amino acid, and is often used as a building block in the synthesis of various bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate typically involves the protection of the amino group of L-homoserine with a Boc (tert-butoxycarbonyl) group, followed by esterification of the carboxyl group with ethanol. The resulting compound is then treated with tosyl chloride to form the tosylate ester. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate follows similar steps but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents and reagents is optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Tosyl Chloride: Used in the formation of the tosylate ester.
Triethylamine: Used as a base to neutralize hydrochloric acid.
Acidic or Basic Conditions: Used for hydrolysis and deprotection reactions.
Major Products Formed
Carboxylic Acid: Formed from the hydrolysis of the ester group.
Free Amine: Formed from the deprotection of the Boc group.
Scientific Research Applications
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and other bioactive molecules.
Medicinal Chemistry: Used in the development of pharmaceuticals and other therapeutic agents.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Used in the production of fine chemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate involves the formation of a reactive intermediate through the displacement of the tosylate group by a nucleophile. This intermediate can then undergo further reactions to form the desired product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-L-homoserine Ethyl Ester Mesylate: Similar in structure but uses a mesylate group instead of a tosylate group.
(S)-N-Boc-L-homoserine Ethyl Ester Chloride: Uses a chloride group instead of a tosylate group.
Uniqueness
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate is unique due to its excellent leaving group properties, which make it highly reactive in nucleophilic substitution reactions. This reactivity makes it a valuable tool in organic synthesis and peptide chemistry .
Properties
Molecular Formula |
C18H29NO8S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H21NO5.C7H8O3S/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h8,13H,5-7H2,1-4H3,(H,12,15);2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |
InChI Key |
SHABNBLSPYLCDS-QRPNPIFTSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C(CCO)NC(=O)OC(C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)

![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)

![tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate](/img/structure/B13402523.png)

![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402525.png)

![2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13402534.png)

